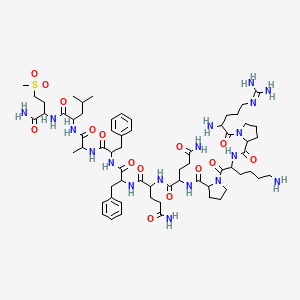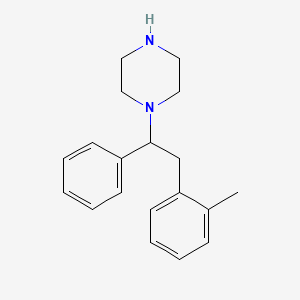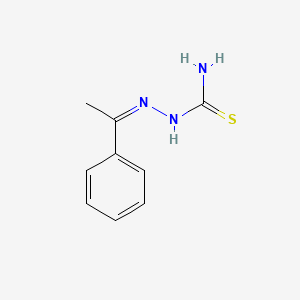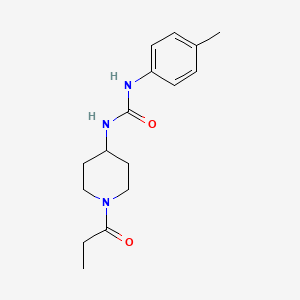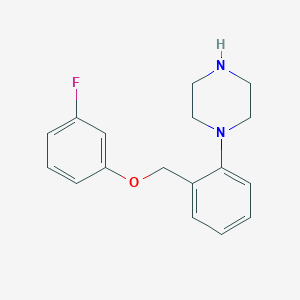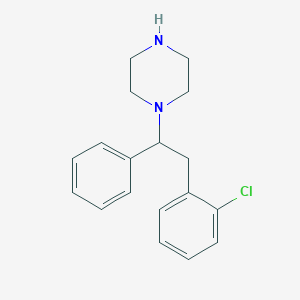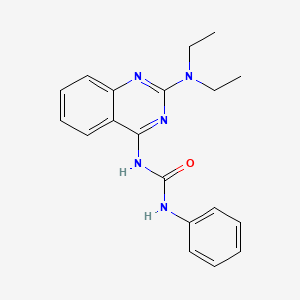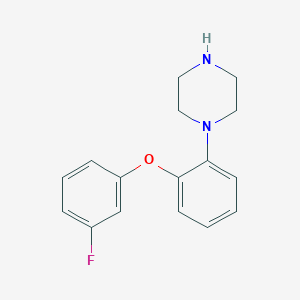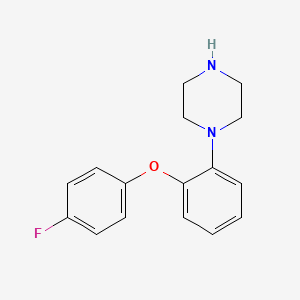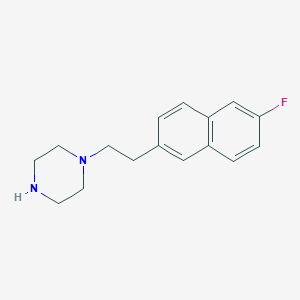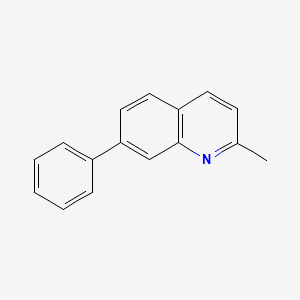
2-Methyl-7-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenyl group at the seventh position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-phenylquinoline can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of an acid catalyst . Another method is the Pfitzinger reaction, where isatin reacts with acetophenone under basic conditions to form the quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions: 2-Methyl-7-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
2-Methyl-7-phenylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-7-phenylquinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to intercalate into DNA strands also contributes to its biological activity .
Similar Compounds:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the phenyl group at the seventh position.
7-Phenylquinoline: Lacks the methyl group at the second position.
Uniqueness: this compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H13N |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-methyl-7-phenylquinoline |
InChI |
InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(11-16(14)17-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
FGRQGIBMKYGMEX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
